1-Adamantanethiol

Catalog No.
S588961
CAS No.
34301-54-7
M.F
C10H16S
M. Wt
168.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Adamantanethiol

CAS Number

34301-54-7

Product Name

1-Adamantanethiol

IUPAC Name

adamantane-1-thiol

Molecular Formula

C10H16S

Molecular Weight

168.3 g/mol

InChI

InChI=1S/C10H16S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2

InChI Key

ADJJLNODXLXTIH-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)S

Synonyms

1-adamantanethiol

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)S
  • Precursor for Bioactive Molecules

    The adamantane cage can be functionalized with various chemical groups, making 1-adamantanethiol a valuable building block for synthesizing complex molecules with potential medicinal properties Source: Sigma-Aldrich datasheet for 1-Adamantanethiol: .

  • Antiviral Derivatives

    Adamantane is a core structure found in some antiviral medications, and researchers are exploring 1-adamantanethiol as a potential starting point for creating new antiviral drugs .

  • Material Science Applications

    The properties of 1-adamantanethiol are being investigated for potential applications in material science, such as modifying surfaces on a molecular level Source: Sigma-Aldrich datasheet for 1-Adamantanethiol: .

1-Adamantanethiol, with the molecular formula C10H16S and a CAS number of 34301-54-7, is an organosulfur compound characterized by a thiol functional group attached to an adamantane structure. This compound features a unique three-dimensional cage-like structure, which is derived from adamantane, a polycyclic hydrocarbon known for its stability and rigidity. The presence of the thiol group (-SH) imparts distinct chemical properties, making 1-adamantanethiol useful in various

Typical for thiols. These include:

  • Nucleophilic Substitution Reactions: The thiol group can act as a nucleophile, participating in substitution reactions. For instance, it can react with alkyl halides to form thioethers.
  • Self-Assembly: 1-Adamantanethiol can form self-assembled monolayers on gold surfaces, which are useful in nanotechnology and surface chemistry applications. This process involves the adsorption of the thiol onto the metal surface, leading to organized molecular arrangements .
  • Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the conditions .

The biological activity of 1-adamantanethiol has been explored in various contexts. While specific pharmacological effects are not extensively documented, compounds with similar structures have shown potential in drug development. Thiols are known for their antioxidant properties, which may contribute to cellular protection mechanisms against oxidative stress. Additionally, the adamantane framework is present in several antiviral drugs, indicating potential pathways for therapeutic applications.

Several synthesis methods for 1-adamantanethiol have been reported:

  • From Adamantane: A common method involves the reaction of adamantane with hydrogen sulfide in the presence of a catalyst.
  • Multi-step Synthesis: A more complex route includes:
    • Chlorination of adamantane to form an alkyl chloride.
    • Reaction with sodium sulfide or lithium aluminum hydride to yield 1-adamantanethiol .
  • Direct Functionalization: Recent studies have explored direct functionalization methods using various reagents to introduce the thiol group onto the adamantane scaffold.

1-Adamantanethiol has several notable applications:

  • Nanotechnology: It is used in the formation of self-assembled monolayers on gold substrates, which are essential for sensor technology and surface modification .
  • Drug Development: Given its structural similarity to other bioactive compounds, it may serve as a scaffold for developing new pharmaceuticals.
  • Materials Science: The compound can be used to modify surfaces and enhance properties such as adhesion and corrosion resistance.

Research has indicated that 1-adamantanethiol interacts effectively with metal surfaces, particularly gold. Studies have shown that self-assembled monolayers formed from this compound exhibit unique displacement characteristics when exposed to other thiols or environmental factors . These interactions are crucial for applications in biosensors and nanostructured materials.

Several compounds share structural similarities with 1-adamantanethiol. Here are some notable examples:

Compound NameStructure TypeUnique Features
AdamantaneHydrocarbonBase structure; stable and rigid
1-OctanethiolStraight-chain thiolLonger carbon chain; different solubility
1-DodecanethiolStraight-chain thiolEven longer carbon chain; used in surfactants
2-MercaptoethanolSimple thiolSmaller size; widely used in biochemistry
4-Mercaptobenzoic acidAromatic thiolContains an aromatic ring; different reactivity

Uniqueness of 1-Adamantanethiol

The uniqueness of 1-adamantanethiol lies primarily in its adamantane framework, which provides exceptional stability compared to linear or branched thiols. Its ability to form self-assembled monolayers on metal surfaces makes it particularly valuable in nanotechnology applications where orientation and packing density are critical.

XLogP3

3.1

UNII

L54Q8GF3SI

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

34301-54-7

Wikipedia

1-Adamantanethiol

Dates

Modify: 2023-08-15

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